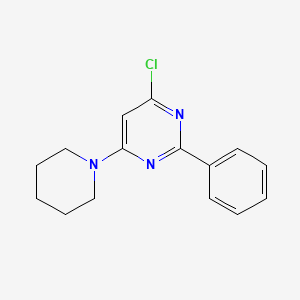

4-Chloro-2-phenyl-6-piperidinopyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

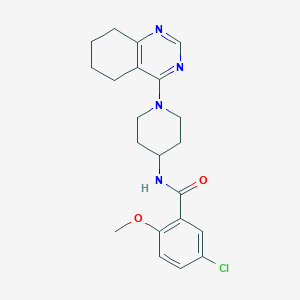

“4-Chloro-2-phenyl-6-piperidinopyrimidine” is a biochemical compound with the molecular formula C15H16ClN3 and a molecular weight of 273.76 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-phenyl-6-piperidinopyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl ring and a piperidine ring . The exact spatial arrangement of these groups would need to be determined by techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

4-Chloro-2-phenyl-6-piperidinopyrimidine and its derivatives have been extensively studied for their synthesis and structural properties. The compound is known for its significant presence in nature due to its existence in DNA and RNA as nitrogenous bases. It has been involved in the study of various heterocyclic aromatic compounds, which are crucial pharmacophores due to their promising applications in medicine and nonlinear optics (NLO) fields. Investigations into the structural parameters, electronic properties, and NLO exploration of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, have shown substantial results. These studies involve density functional theory (DFT) findings, vibrational analysis, natural bonding orbital (NBO) analysis, and photophysical property estimation using time-dependent DFT (TDDFT), showcasing the compound's relevance in the field of optoelectronics and high-tech applications (Hussain et al., 2020).

Chemical Transformations and Reactions

The compound has been a subject of interest in the study of chemical transformations and reactions. It has been used to understand the conversion mechanisms of heterocyclic halogeno compounds with nucleophiles. For instance, a tracer study of the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine provided insights into the reaction mechanisms, indicating the addition-elimination mechanism on the carbon atom in position 4 of the ring (Meeteren & Plas, 2010).

Pharmacological Applications

Despite the request to exclude drug use and dosage information, it's notable that the derivative structures of 4-Chloro-2-phenyl-6-piperidinopyrimidine have been studied for their potential pharmacological applications. These include investigations into their analgesic and antiparkinsonian activities. The findings have demonstrated that certain compounds have activities comparable to established drugs, highlighting the significance of this compound in pharmacological research (Amr et al., 2008).

Crystallization and Molecular Structure

Studies on the crystallization and molecular structure of compounds similar to 4-Chloro-2-phenyl-6-piperidinopyrimidine have revealed the formation of polymorphs and the detailed crystal structure. Such research is crucial in understanding the molecular interactions and properties of these compounds, which can have implications in various scientific applications, including material sciences and drug design (Bowes et al., 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-chloro-2-phenyl-6-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3/c16-13-11-14(19-9-5-2-6-10-19)18-15(17-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEZBJWEWQNVGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-phenyl-6-piperidinopyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine](/img/structure/B2779660.png)

![N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2779662.png)

![7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2779663.png)

![3-[(3-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2779665.png)

![7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779666.png)

![N-[1-(1-ethyl-1H-pyrazol-4-yl)propyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2779671.png)

![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)

![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)